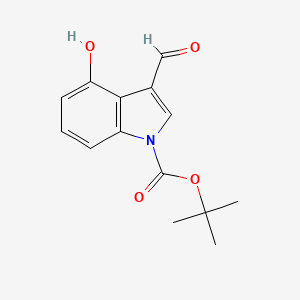

1-Boc-3-Formyl-4-hydroxyindole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of 1-Boc-3-Formyl-4-hydroxyindole involves several steps that can be derived from the synthesis of related compounds. For instance, the synthesis of 1-borylisoindoles as described in one study involves a palladium-catalyzed reaction of isoindolines with pinacolborane through sequential dehydrogenation and C-H borylation . Although this does not directly describe the synthesis of 1-Boc-3-Formyl-4-hydroxyindole, the methodology could potentially be adapted for its synthesis by modifying the substituents on the isoindoline precursor.

Another relevant synthesis approach is the catalytic hydrogenation of 4-benzyloxyindoles, which does not stop at the hydroxyindole stage but continues to form 4,5,6,7-tetrahydro-4-ox-indoles . This indicates that careful control of reaction conditions is necessary to obtain the desired hydroxyindole product. Additionally, the study mentions the formylation of esters of 4-benzyloxy-indole-2-carboxylic acid with POCl3/dimethylformamide, which could be a viable method for introducing the formyl group at the appropriate position on the indole ring .

Molecular Structure Analysis

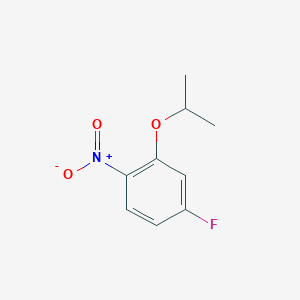

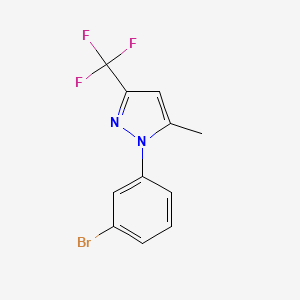

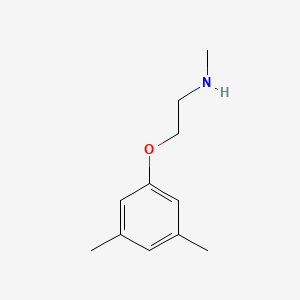

The molecular structure of 1-Boc-3-Formyl-4-hydroxyindole is characterized by the presence of a formyl group at the 3-position and a hydroxy group at the 4-position of the indole ring. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines, which would be attached to the nitrogen of the indole ring. The studies provided do not directly analyze the molecular structure of 1-Boc-3-Formyl-4-hydroxyindole, but they do provide insights into the reactivity and structural features of similar indole derivatives .

Chemical Reactions Analysis

The chemical reactions involving indole derivatives are diverse. For example, the palladium-catalyzed dehydrogenation and C-H borylation of isoindolines to form borylated isoindoles suggest that the indole ring can undergo functionalization at various positions. The formylation reactions and the behavior of hydroxyindoles under different conditions provide further evidence of the reactivity of the indole ring, particularly in electrophilic substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Boc-3-Formyl-4-hydroxyindole would be influenced by its functional groups. The hydroxy group would contribute to hydrogen bonding and polarity, while the formyl group would make the compound more reactive in nucleophilic addition reactions. The Boc group would increase the steric bulk and protect the amine from unwanted reactions. The provided papers do not directly discuss the properties of 1-Boc-3-Formyl-4-hydroxyindole, but they do mention properties of related compounds, such as the oxidation of hydroxyindole to quinone and subsequent reduction to dihydroxyindole , which suggests sensitivity to redox conditions.

科学的研究の応用

Indole derivatives are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .

-

Pharmaceuticals and Medicine : Indole derivatives are found in several drugs and are considered a significant type of heterocycle. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

-

Synthesis of Alkaloids : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products. In this review, the construction of indoles as a moiety in selected alkaloids is highlighted .

-

Rapid Synthesis of Trisubstituted Indoles : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence. This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

-

Pharmaceuticals and Medicine : Indole derivatives are found in several drugs and are considered a significant type of heterocycle. They are important types of molecules and natural products and play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

-

Synthesis of Alkaloids : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products. In this review, the construction of indoles as a moiety in selected alkaloids is highlighted .

-

Rapid Synthesis of Trisubstituted Indoles : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence. This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .

Safety And Hazards

The safety data sheet for a similar compound, 4-Hydroxyindole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

将来の方向性

Indole derivatives, including 1-Boc-3-Formyl-4-hydroxyindole, have attracted increasing attention in recent years due to their potential therapeutic applications . Future research will likely focus on developing simple and efficient synthetic routes to obtain these compounds, given their therapeutic interest .

特性

IUPAC Name |

tert-butyl 3-formyl-4-hydroxyindole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4/c1-14(2,3)19-13(18)15-7-9(8-16)12-10(15)5-4-6-11(12)17/h4-8,17H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTVZHXNPZANGME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC=C2O)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30451824 |

Source

|

| Record name | 1-Boc-3-Formyl-4-hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-3-Formyl-4-hydroxyindole | |

CAS RN |

404888-00-2 |

Source

|

| Record name | 1-Boc-3-Formyl-4-hydroxyindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30451824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]propanoic acid](/img/structure/B1337262.png)

![3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1337290.png)